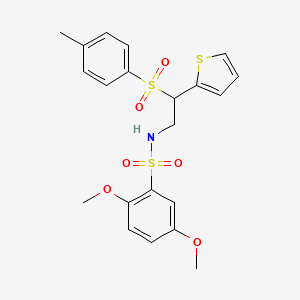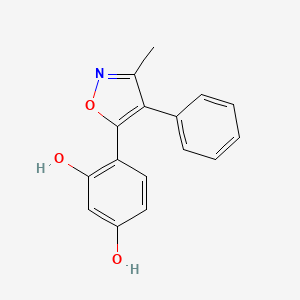
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Rearrangements
- Research on acrylamide derivatives reveals their involvement in complex chemical reactions such as O,N and N,N double rearrangements, highlighting their utility in synthesizing novel organic compounds with potential applications in various fields, including materials science and drug discovery (Yokoyama, Hatanaka, & Sakamoto, 1985).
Corrosion Inhibition
- Acrylamide derivatives have been studied for their role as corrosion inhibitors, particularly for metals in acidic environments. These compounds demonstrate significant efficacy in protecting metals from corrosion, indicating their potential industrial applications in metal preservation and maintenance (Abu-Rayyan et al., 2022).
Cytotoxicity and Anticancer Activity
- Certain acrylamide compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research suggests the potential of acrylamide derivatives in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).
Synthesis of Pyrimidine Derivatives
- Studies have focused on the synthesis of novel pyrimidine and fused pyrimidine derivatives from acrylamide compounds, exploring their potential biological activities. This underscores the importance of acrylamide derivatives in medicinal chemistry and drug development (Mahmoud et al., 2011).
Mechanofluorochromic Properties
- Acrylamide derivatives have been synthesized to study their mechanofluorochromic properties, revealing how structural modifications can influence optical behaviors. This research highlights the potential of such compounds in creating smart materials for sensors and optical devices (Song et al., 2015).
Chiral Stationary Phases
- The synthesis and characterization of macroporous silica modified with acrylamide derivatives for potential application as chiral stationary phases in chromatography have been explored. This indicates the role of acrylamide derivatives in enhancing the selectivity and efficiency of chromatographic separations (Tian et al., 2010).
properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-9-7-16(8-10-18)11-17(13-22)20(25)24-21-23-14-19(27-21)12-15-5-3-2-4-6-15/h2-11,14H,12H2,1H3,(H,23,24,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXTNCCIIHDHM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)
![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)
![methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2630252.png)


![N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2630255.png)
![(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630260.png)
![N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide](/img/structure/B2630261.png)
![1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B2630262.png)
![Methyl (E)-4-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2630263.png)
